ETHYL 4-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
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Overview
Description
ETHYL 4-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound with a molecular formula of C27H24N2O4 and a molecular weight of 440.49 g/mol . This compound is characterized by its unique structure, which includes a quinoline moiety and an ethoxyphenyl group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of ETHYL 4-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multiple steps, including the formation of the quinoline ring and the subsequent attachment of the ethoxyphenyl and benzoate groups. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
ETHYL 4-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: This compound is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of ETHYL 4-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
ETHYL 4-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can be compared with other similar compounds, such as:
Ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate: Similar structure but with a different position of the ethoxy group.
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in similar research applications. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H24N2O4 |
---|---|
Molecular Weight |
440.5g/mol |
IUPAC Name |
ethyl 4-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H24N2O4/c1-3-32-21-9-7-8-19(16-21)25-17-23(22-10-5-6-11-24(22)29-25)26(30)28-20-14-12-18(13-15-20)27(31)33-4-2/h5-17H,3-4H2,1-2H3,(H,28,30) |
InChI Key |
NADUAQAESQFMPK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
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